molecular formula C15H20N6O B5329575 3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine

3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine

Cat. No. B5329575
M. Wt: 300.36 g/mol
InChI Key: QUPDKXPMACKYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential biological and pharmacological activities.

Mechanism of Action

The mechanism of action of 3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of enzymes involved in cell proliferation and DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

Future research on 3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine could focus on elucidating its mechanism of action, optimizing its use as a therapeutic agent for neurological disorders and cancer, and exploring its potential as a broad-spectrum antimicrobial agent. Additionally, studies could investigate the safety and toxicity of the compound in animal models and humans.

Synthesis Methods

3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine can be synthesized using a multi-step process. The first step involves the reaction of 3-pyridin-4-yl-1H-1,2,4-triazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-ethylpiperazine in the presence of a base such as triethylamine to yield the final product.

Scientific Research Applications

3-ethyl-1-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetyl]piperazine has been studied for its potential biological and pharmacological activities. It has been shown to exhibit antifungal, antimicrobial, and anticancer properties. The compound has also been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(3-ethylpiperazin-1-yl)-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O/c1-2-12-10-21(8-7-17-12)14(22)9-13-18-15(20-19-13)11-3-5-16-6-4-11/h3-6,12,17H,2,7-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPDKXPMACKYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1)C(=O)CC2=NC(=NN2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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